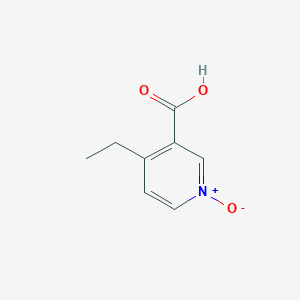
3-Carboxy-4-ethylpyridine1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-4-ethylpyridine1-oxide is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carboxyl group at the third position and an ethyl group at the fourth position on the pyridine ring, along with an oxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4-ethylpyridine1-oxide can be achieved through several methods. One common approach involves the oxidation of 4-ethylpyridine using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another method involves the carboxylation of 4-ethylpyridine using carbon dioxide under high pressure and temperature conditions. This method requires a catalyst, such as a transition metal complex, to promote the carboxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-4-ethylpyridine1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted pyridines, and various carboxylated compounds.
Scientific Research Applications
3-Carboxy-4-ethylpyridine1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Carboxy-4-ethylpyridine1-oxide involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethyl group and oxide group can also participate in various chemical interactions, modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Similar structure but lacks the ethyl group.
4-Ethylpyridine: Similar structure but lacks the carboxyl and oxide groups.
Pyridine-3-carboxylic acid: Similar structure but with the carboxyl group at a different position.
Uniqueness
3-Carboxy-4-ethylpyridine1-oxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
98491-83-9 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4-ethyl-1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-2-6-3-4-9(12)5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
VKLTVJVADLYIEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=[N+](C=C1)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






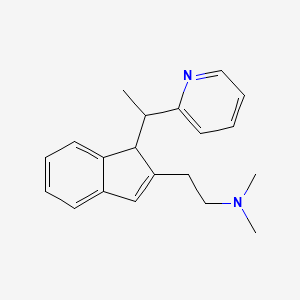

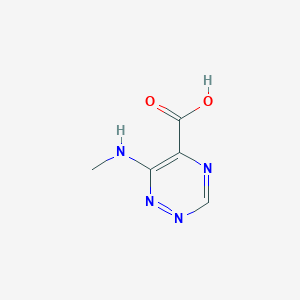



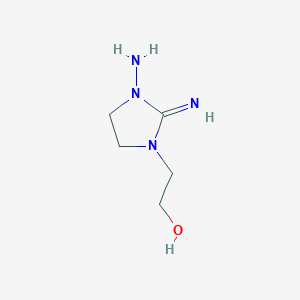
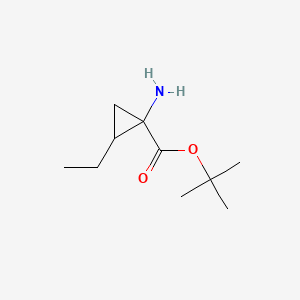
![1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13113090.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile](/img/structure/B13113103.png)
